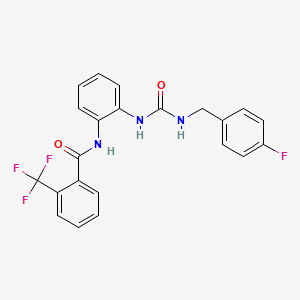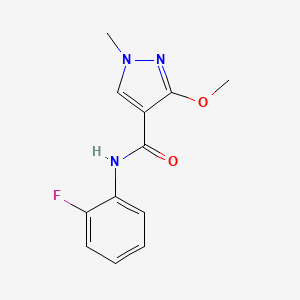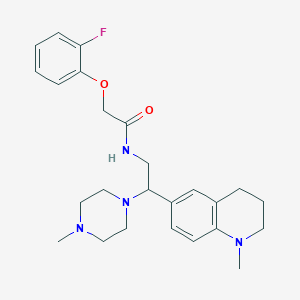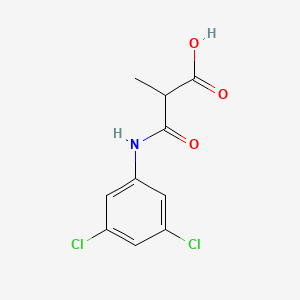![molecular formula C17H13N3O6S B2534917 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate CAS No. 896312-48-4](/img/structure/B2534917.png)
[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar 1,2,4-triazole derivatives have been synthesized and studied for their anticancer properties . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Research has been conducted on the synthesis of complex triazole and benzopyran derivatives, which are structurally similar to the compound . These studies focus on the chemical reactions and synthesis pathways that enable the creation of these compounds. For example, compounds like 1,2,4-triazole derivatives have been synthesized and evaluated for various biological activities, including their potential as antioxidants and anti-inflammatory agents (Kate et al., 2020).
Biological Activities
Triazole and benzopyran derivatives have been studied for their biological activities, including anticancer, antioxidant, and anti-inflammatory effects. For instance, triazole-integrated Schiff bases have demonstrated significant antioxidant and anti-inflammatory activities, suggesting their potential therapeutic applications (Kate et al., 2020). Furthermore, etodolac-thioether derivatives, incorporating a triazole moiety, have shown promising results in anticancer activity, specifically as potent inhibitors of methionine aminopeptidase type II, which is significant in cancer treatment (Çoruh et al., 2018).
Molecular Modeling and Drug Design
The structural features of triazole and benzopyran derivatives make them interesting candidates for drug design and molecular modeling studies. These compounds can interact with various biological targets, providing insights into their mechanism of action at the molecular level. For example, the design and synthesis of asymmetric bis(s-triazole Schiff-base)s with functionalized side chains have been explored for their antitumor activity, highlighting the role of molecular structure in biological activity (Hu et al., 2008).
Photodynamic Therapy Applications
Compounds with benzopyran and triazole moieties have been investigated for their potential applications in photodynamic therapy (PDT), a treatment modality for cancer and other diseases. For instance, new coumarin fused oxazoles have been studied as photosensitive units for carboxylic acid groups, with potential applications in developing prodrugs for PDT (Soares et al., 2017).
Mécanisme D'action
Target of Action
Triazole compounds are known to bind with a variety of enzymes and receptors, showing versatile biological activities . Benzodioxoles, on the other hand, are commonly found in bioactive compounds and are known for their antimicrobial and antifungal properties .
Mode of Action
The mode of action of triazoles generally involves interaction with enzymes and receptors in the biological system . Benzodioxoles, being part of many bioactive compounds, might interact with various biological targets .
Biochemical Pathways
Triazoles and benzodioxoles are known to interact with various biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Based on the known activities of triazoles and benzodioxoles, it can be inferred that this compound might have antimicrobial, antifungal, and possibly other biological activities .
Propriétés
IUPAC Name |
[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-20-8-18-19-17(20)27-7-11-5-12(21)15(6-23-11)26-16(22)10-2-3-13-14(4-10)25-9-24-13/h2-6,8H,7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJPHGNBGNPQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![([(4-Nitrophenyl)sulfonyl]amino)acetic acid](/img/structure/B2534835.png)
![1-[4-(Hydroxymethyl)-[1,4'-bipiperidine]-1'-yl]ethan-1-one](/img/structure/B2534838.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534839.png)


![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-pentylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2534846.png)
![1-(4-Chlorophenyl)-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2534847.png)
![Benzo[1,3]dioxol-5-ylmethyl-[2-(1H-indol-3-YL)-ethyl]-amine hydrobromide](/img/structure/B2534848.png)


![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2534853.png)

![6-Methyl-1,6-diazaspiro[3.3]heptane;dihydrochloride](/img/structure/B2534856.png)
